molecular formula C24H22N2O3 B2766008 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide CAS No. 922135-74-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide

Cat. No. B2766008
CAS RN: 922135-74-8
M. Wt: 386.451
InChI Key: YXOGCZGDFBXPIT-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide, were synthesized. These compounds have shown potent antiallergic activities, inhibiting passive cutaneous anaphylaxis in rats and bronchoconstriction in guinea pigs. Key elements for enhanced activities include a dibenzoxepin ring system and specific side chains (Ohshima et al., 1992).

Chemical Synthesis Techniques

  • Efficient synthesis methods for dibenz[b,f][1,4]oxazepin-11(10H)-one and related compounds were developed using tandem reduction-lactamization sequences. These methods provide a basis for synthesizing a variety of dibenzo-fused seven-membered nitrogen heterocycles, which are crucial in the development of compounds like this compound (Bunce & Schammerhorn, 2006).

Applications in Antihistaminic Drugs

  • The compound is related to antihistaminic drugs like olopatadine HCl. Such drugs are used in treating allergies and have specific binding effects on histamine receptors. This shows the potential application of this compound in similar therapeutic areas (Mahmoud et al., 2020).

Pharmacological Studies

  • Various oxazepine and related oxepine derivatives, related to this compound, were pharmacologically characterized. They displayed high affinity to human H1 histamine receptors, indicating their potential as therapeutic agents for conditions influenced by these receptors (Naporra et al., 2016).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-5-4-6-17(11-15)13-23(27)25-18-8-10-21-19(14-18)24(28)26(3)20-12-16(2)7-9-22(20)29-21/h4-12,14H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGCZGDFBXPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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